3-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the subject compound, often involves condensation reactions. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction between 3-amino-1,2,4-triazole and 4-hydroxy-6-methyl-pyran-2-one, showcasing the typical approach for crafting such complex structures (Lahmidi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by X-ray single crystal diffraction (XRD) and various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy. For example, the mentioned derivative's geometrical parameters and spectral data were further validated through DFT geometry optimization and molecular orbital calculations, indicating the rigorous methods employed in analyzing these compounds' molecular frameworks (Lahmidi et al., 2019).
Mechanism of Action
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold continues to be an area of interest in medicinal chemistry due to its wide range of pharmacological activities. Future research will likely continue to explore the synthesis of new derivatives and their potential applications in various therapeutic areas .
properties
IUPAC Name |
5-methyl-3-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7(2)5-13-6-11-14-9(15)4-8(3)12-10(13)14/h4,6-7H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOPFCQOYHIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N(C=N2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
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